Cas no 2235-83-8 (5-Phenylpentan-2-one)
5-Phenylpentan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Phenylpentan-2-one
- 2-Pentanone, 5-phenyl-
- 5-Phenyl-2-pentanone
- Methyl 3-phenylpropyl ketone
- NSC 167086
- NSC-167086
- DTXSID10176886
- SCHEMBL110777
- EINECS 218-794-4
- A1-08245
- MS-22895
- PD171230
- CS-0376741
- SY284211
- UNII-RJ8YU7ZU4E
- 2235-83-8
- F71721
- NSC167086
- MFCD01024555
- AI3-11039
- RJ8YU7ZU4E
- 5-Phenyl-pentan-2-one
- HY-145613
- AKOS011914312
- CAA23583
- NS00027148
- DB-242671
-
- MDL: MFCD01024555
- Inchi: 1S/C11H14O/c1-10(12)6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9H2,1H3
- InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
- SMILES: O=C(C)CCCC1C=CC=CC=1
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Density: 0.96
- Boiling Point: 261.2°Cat760mmHg
- Flash Point: 121.5°C
- Refractive Index: 1.5
- PSA: 17.07
- LogP: 2.59830
5-Phenylpentan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019115829-1g |
5-Phenylpentan-2-one |
2235-83-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| abcr | AB428199-1 g |
5-Phenylpentan-2-one |
2235-83-8 | 1g |
€401.30 | 2022-03-02 | ||
| abcr | AB428199-5 g |
5-Phenylpentan-2-one |
2235-83-8 | 5g |
€1,143.80 | 2022-03-02 | ||
| abcr | AB428199-1g |
5-Phenylpentan-2-one; . |
2235-83-8 | 1g |
€439.50 | 2024-08-03 | ||
| abcr | AB428199-5g |
5-Phenylpentan-2-one; . |
2235-83-8 | 5g |
€1373.70 | 2024-08-03 | ||
| Chemenu | CM124478-1g |
5-phenylpentan-2-one |
2235-83-8 | 95% | 1g |
$333 | 2024-07-28 | |
| eNovation Chemicals LLC | D518698-1g |
5-Phenylpentan-2-one |
2235-83-8 | 97% | 1g |
$670 | 2024-05-24 | |
| eNovation Chemicals LLC | D518698-2g |
5-Phenylpentan-2-one |
2235-83-8 | 97% | 2g |
$1220 | 2024-05-24 | |
| eNovation Chemicals LLC | D518698-3.5g |
5-Phenylpentan-2-one |
2235-83-8 | 97% | 3.5g |
$2020 | 2024-05-24 | |
| MedChemExpress | HY-145613-5mg |
5-Phenylpentan-2-one |
2235-83-8 | 99.81% | 5mg |
¥350 | 2024-07-20 |
5-Phenylpentan-2-one Suppliers
5-Phenylpentan-2-one Related Literature
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Amy E. Shiely,Catherine N. Slattery,Alan Ford,Kevin S. Eccles,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2017 15 2609
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Amy E. Shiely,Catherine N. Slattery,Alan Ford,Kevin S. Eccles,Simon E. Lawrence,Anita R. Maguire Org. Biomol. Chem. 2017 15 2609
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Christine Maureen Clark,John Dobney Andrew Johnson J. Chem. Soc. 1962 126
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Yan-Yun Liu,Xu-Heng Yang,Ji Yang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2014 50 6906
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5. Clemmensen reduction. Part IV. 1,4-DiketonesJ. G. St. C. Buchanan,B. R. Davis J. Chem. Soc. C 1967 1340
Additional information on 5-Phenylpentan-2-one
Comprehensive Guide to 5-Phenylpentan-2-one (CAS No. 2235-83-8): Properties, Applications, and Industry Insights
5-Phenylpentan-2-one (CAS No. 2235-83-8), also known as benzylacetone, is a versatile organic compound with a phenyl group attached to a pentan-2-one backbone. This aromatic ketone is widely utilized in fragrance formulation, pharmaceutical intermediates, and specialty chemical synthesis. Its molecular formula, C11H14O, and distinct structural features make it valuable for creating complex flavor and fragrance compounds. Recent trends show growing interest in sustainable synthesis methods for such intermediates, aligning with the global push toward green chemistry.
The compound's physicochemical properties include a boiling point of 245-247°C and a characteristic sweet, floral odor, making it ideal for perfumery applications. Researchers frequently search for "5-Phenylpentan-2-one solubility" and "CAS 2235-83-8 safety data," reflecting industry needs for formulation compatibility and regulatory compliance. Advanced purification techniques like distillation under reduced pressure are often employed to achieve high-purity grades (>98%) demanded by cosmetic ingredient manufacturers.
In pharmaceutical research, 2235-83-8 serves as a precursor for chiral building blocks, with particular relevance to CNS-active compounds. The rise of AI-assisted drug discovery has increased demand for such structurally diverse intermediates. Analytical methods like GC-MS and HPLC are crucial for quality control, addressing common queries about "5-Phenylpentan-2-one analytical standards." The compound's Kovats retention index (1420-1450) is frequently referenced in chromatography literature.
Industrial applications leverage its Michael acceptor properties in conjugate addition reactions, a topic gaining traction in click chemistry discussions. Patent analysis reveals growing use in electronic material precursors, particularly for organic semiconductors. Environmental considerations drive interest in "biodegradable phenyl ketones," positioning 5-Phenylpentan-2-one derivatives as targets for enzymatic transformation studies using engineered biocatalysts.
Market trends indicate rising demand in Asia-Pacific fragrance hubs, with technical inquiries focusing on "CAS 2235-83-8 suppliers" and "custom synthesis options." The compound's REACH compliance status and OECD 301 biodegradability data are frequently requested documentation. Recent innovations include its incorporation into controlled-release fragrance systems for home care products, responding to consumer preferences for long-lasting scent technologies.
From a research perspective, 5-Phenylpentan-2-one demonstrates interesting structure-activity relationships when modified with electron-withdrawing groups. Computational chemistry studies explore its molecular electrostatic potential for QSAR modeling applications. The compound's vapor pressure (0.01 mmHg at 20°C) and Henry's Law constant are critical parameters for environmental fate modeling studies.
Quality specifications typically require UV transparency above 280 nm for photostability in end products. The ketone carbonyl stretching frequency (1715 cm-1 in IR spectroscopy) serves as a key identification marker. Storage recommendations emphasize argon-purged containers to prevent oxidative degradation, addressing common stability concerns in bulk chemical storage scenarios.
Emerging applications include use as a ligand precursor in transition metal catalysis, particularly for asymmetric hydrogenation reactions. The compound's logP value (~2.3) makes it valuable for lipophilicity optimization in medicinal chemistry projects. Recent publications highlight its role in developing non-linear optical materials, capitalizing on the conjugated π-system of the phenyl-ketone structure.
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